molecular formula C16H11F3O2 B13453036 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid

Cat. No.: B13453036
M. Wt: 292.25 g/mol
InChI Key: RQJHTCFTSGSQHL-OWOJBTEDSA-N
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Description

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives .

Scientific Research Applications

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethenyl linkage allows for conjugation with other molecules, facilitating its incorporation into larger chemical structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C16H11F3O2

Molecular Weight

292.25 g/mol

IUPAC Name

4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzoic acid

InChI

InChI=1S/C16H11F3O2/c17-16(18,19)14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(20)21/h1-10H,(H,20,21)/b2-1+

InChI Key

RQJHTCFTSGSQHL-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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